N-[(1-naphthylamino)carbonothioyl]-3-phenylacrylamide
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Overview
Description
N-[(1-naphthylamino)carbonothioyl]-3-phenylacrylamide is an organic compound with the molecular formula C20H16N2OS It is known for its unique structure, which includes a naphthyl group, a phenyl group, and an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-naphthylamino)carbonothioyl]-3-phenylacrylamide typically involves the reaction of 1-naphthylamine with carbon disulfide to form a dithiocarbamate intermediate. This intermediate is then reacted with 3-phenylacryloyl chloride under basic conditions to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(1-naphthylamino)carbonothioyl]-3-phenylacrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonothioyl group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; often in ether or tetrahydrofuran.
Substitution: Amines, thiols; usually in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(1-naphthylamino)carbonothioyl]-3-phenylacrylamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various functionalized compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It is used in studies to understand its interaction with biological targets.
Medicine: Explored for its potential therapeutic applications, particularly in drug development. Its unique structure makes it a candidate for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials. It is also used in the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(1-naphthylamino)carbonothioyl]-3-phenylacrylamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-naphthylamino)carbonothioyl]-3-phenylpropionamide
- N-[(1-naphthylamino)carbonothioyl]-3-phenylbutyramide
- N-[(1-naphthylamino)carbonothioyl]-3-phenylpentanamide
Uniqueness
N-[(1-naphthylamino)carbonothioyl]-3-phenylacrylamide is unique due to its specific combination of a naphthyl group, a phenyl group, and an acrylamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its reactivity and potential biological activity set it apart from other similar compounds.
Properties
IUPAC Name |
(E)-N-(naphthalen-1-ylcarbamothioyl)-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2OS/c23-19(14-13-15-7-2-1-3-8-15)22-20(24)21-18-12-6-10-16-9-4-5-11-17(16)18/h1-14H,(H2,21,22,23,24)/b14-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFIUGLAUOJTLN-BUHFOSPRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC(=S)NC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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